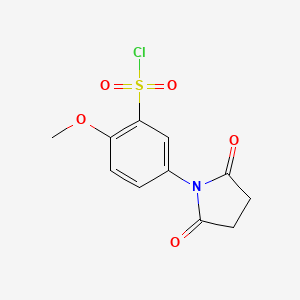

5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

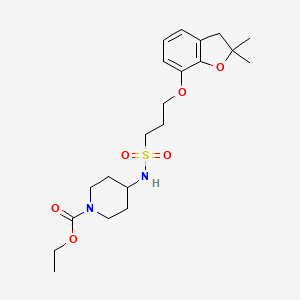

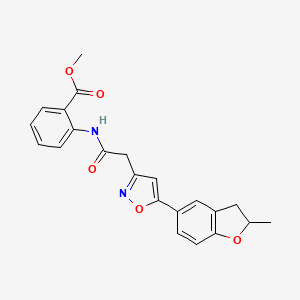

The compound “5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a methoxybenzene group (2-methoxybenzene), and a sulfonyl chloride group (1-sulfonyl chloride). Each of these groups has distinct chemical properties that would likely influence the overall behavior of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrrolidinone ring and the methoxybenzene group would likely contribute to the compound’s overall polarity, while the sulfonyl chloride group could potentially make the compound reactive .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl chloride group, which is known to be reactive. It could potentially undergo substitution reactions with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and methoxybenzene group could influence its solubility, while the sulfonyl chloride group could affect its reactivity .Scientific Research Applications

- Researchers have explored derivatives of 2,5-dioxopyrrolidin-1-yl (phenyl)acetamides, including those with hybrid structures. These compounds exhibit potent anticonvulsant activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice .

- 5-(2,5-Dioxopyrrolidin-1-yl)-2-methoxybenzene-1-sulfonyl chloride has been studied as a catalyst in organic synthesis. Researchers have highlighted its potential in facilitating chemical reactions.

- A derivative of this compound was found to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This finding suggests its utility in biotechnology and antibody-based therapies.

- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) , a related compound, exhibits antiseizure effects in the PTZ kindling model. It represents a novel wide-spectrum anticonvulsant agent .

Anticonvulsant Properties

Catalyst in Organic Synthesis

Monoclonal Antibody Production

Wide-Spectrum Anticonvulsant Agent

Mechanism of Action

Target of Action

Similar compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues .

Mode of Action

Based on its structural similarity to 2,5-dioxopyrrolidin-1-yl acrylate, it can be inferred that it may act as a protein crosslinker . It could potentially react with proteins to modify lysine residues .

Biochemical Pathways

The modification of lysine residues can have significant effects on protein structure and function, potentially influencing various biochemical pathways .

Result of Action

Based on its potential role as a protein crosslinker, it could influence protein structure and function, which could have downstream effects on cellular processes .

Future Directions

properties

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO5S/c1-18-8-3-2-7(6-9(8)19(12,16)17)13-10(14)4-5-11(13)15/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEIQCVFFMSZPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)

![3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433039.png)

![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2433040.png)

![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)

![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)